-Spinasterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

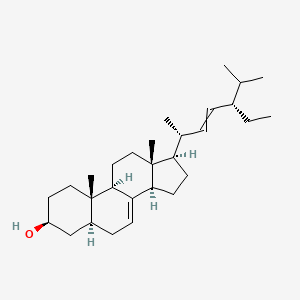

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

JZVFJDZBLUFKCA-UZSYLJJSSA-N |

Isomeric SMILES |

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis Pathway of Spinasterol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinasterol, a prominent Δ7-phytosterol, is a crucial component of plant membranes and a precursor to various bioactive compounds. Its structural similarity to cholesterol makes it a molecule of significant interest in the fields of nutrition and pharmacology. Understanding its biosynthesis is fundamental for metabolic engineering efforts aimed at enhancing its production for nutraceutical and pharmaceutical applications. This technical guide provides an in-depth exploration of the spinasterol biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the extraction, quantification, and functional characterization of the enzymes involved in this intricate metabolic network.

The Biosynthesis Pathway of Spinasterol

The synthesis of spinasterol is a multi-step process that originates from the general isoprenoid pathway and proceeds through the highly conserved plant sterol biosynthesis route before branching into the specific pathway for Δ7-sterol formation. The pathway can be broadly divided into four main stages.

Stage 1: Isoprenoid Precursor Formation via the Mevalonate (B85504) Pathway

The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the mevalonate (MVA) pathway in the cytoplasm. This pathway commences with the condensation of three molecules of acetyl-CoA.

Stage 2: Squalene (B77637) Synthesis and Cyclization

IPP and DMAPP are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene. In plants, squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase (CAS) into cycloartenol[1][2]. This is a critical divergence from fungal and animal sterol synthesis, which proceeds via lanosterol[2]. While a minor lanosterol-dependent pathway exists in some plants, the cycloartenol route is predominant[3].

Stage 3: Post-Cycloartenol Modifications and Pathway Bifurcation

Cycloartenol undergoes a series of modifications, including demethylations at the C4 and C14 positions and the opening of its characteristic cyclopropane (B1198618) ring. A key step in this stage is the first methylation at C24, catalyzed by S-adenosyl-L-methionine:cycloartenol-C24-methyltransferase (SMT1) , which adds a methyl group to the sterol side chain, forming 24-methylenecycloartanol[4].

Following several enzymatic steps, the intermediate 24-methylenelophenol (B75269) is formed. This molecule represents a crucial branch point in phytosterol synthesis[5]. For the synthesis of 24-ethyl sterols like spinasterol, S-adenosyl-L-methionine:24-methylenelophenol-C24-methyltransferase (SMT2) catalyzes a second methylation event, producing 24-ethylidenelophenol[4][5].

Stage 4: Formation of Δ7-Sterols and Spinasterol

The pathway to spinasterol proceeds through a series of modifications to 24-ethylidenelophenol, primarily involving the saturation of the side chain and the establishment of the characteristic Δ7 double bond in the sterol core. The final and defining step is the introduction of a double bond at the C22 position of the side chain. This reaction is catalyzed by a specific sterol C22-desaturase , which belongs to the CYP710A family of cytochrome P450 enzymes[6][7]. This enzyme converts Δ7-stigmastenol (also known as schottenol) into spinasterol ((22E)-stigmasta-7,22-dien-3β-ol)[6][8].

Quantitative Data

The efficiency and regulation of the spinasterol biosynthesis pathway are governed by the kinetic properties of its constituent enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for every enzyme is not available for all plant species, the following tables summarize key quantitative information.

Table 1: Properties of Key Enzymes in the Spinasterol Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) / Requirements | Subcellular Localization |

| Cycloartenol Synthase | CAS | 2,3-Oxidosqualene | Cycloartenol | - | Endoplasmic Reticulum[2] |

| Sterol C24-Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylene-cycloartanol | S-adenosyl methionine (SAM) | Endoplasmic Reticulum[9] |

| Sterol C24-Methyltransferase 2 | SMT2 | 24-Methylene-lophenol | 24-Ethylidene-lophenol | S-adenosyl methionine (SAM) | Endoplasmic Reticulum[5][9] |

| Δ7-Sterol-C5-Desaturase | STE1/DWARF7 | Δ7-sterols (e.g., Episterol) | Δ5,7-sterols | NADH, Molecular Oxygen | Endoplasmic Reticulum, Lipid Particles[10][11] |

| Sterol C22-Desaturase | C22DES (CYP710A) | β-Sitosterol, Δ7-Stigmastenol | Stigmasterol, Spinasterol | NADPH, Cytochrome P450 Reductase | Endoplasmic Reticulum[6] |

Table 2: Substrate Specificity and Kinetic Parameters of Selected Enzymes

| Enzyme | Organism | Substrate | Km | Vmax or Activity | Reference |

| Cycloartenol Synthase (AmCAS1) | Astragalus membranaceus | 2,3-oxidosqualene | 18.5 ± 2.1 µM | 1.2 ± 0.1 nmol/mg/min | [12] |

| Δ7-Sterol-C5-Desaturase | Zea mays | Favors Δ7-sterols with C24-methylene or ethylidene substituents over 24-ethyl-substituted Δ7-sterols. | N/A | N/A | [10] |

| Sterol C22-Desaturase (CYP710A1) | Arabidopsis thaliana | β-Sitosterol | 25 µM | 1.4 nmol/min/nmol P450 | [6] (as cited in) |

| Sterol Δ24-Reductase | Rat Liver Microsomes | Desmosterol | 26.3 µM | N/A | [13] |

Note: Kinetic data for sterol biosynthetic enzymes can vary significantly depending on the source organism, experimental conditions, and whether the enzyme was assayed in vitro or in vivo. Data from related pathways (e.g., Δ5-sterol synthesis) or other organisms are included for comparative purposes where direct data for the spinasterol pathway is limited.

Experimental Protocols

The study of the spinasterol biosynthesis pathway requires a combination of analytical chemistry and molecular biology techniques. The following sections provide detailed protocols for key experiments.

Protocol 1: Extraction and Quantification of Spinasterol from Plant Tissue via GC-MS

This protocol describes the saponification-based extraction of total sterols from plant tissue, followed by derivatization and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Extraction and Saponification

-

Sample Preparation: Freeze-dry fresh plant tissue (e.g., leaves, seeds) and grind to a fine powder.

-

Saponification: Weigh approximately 2.0 g of the powdered sample into a flask. Add 50 mL of 20% KOH in ethanol.

-

Hydrolysis: Incubate the mixture in an oven or water bath at 70-80°C for 60-90 minutes with occasional shaking to hydrolyze steryl esters and glycosides[14].

-

Cooling: Allow the solution to cool to room temperature.

-

Extraction: Add an equal volume of water and transfer the mixture to a separatory funnel. Extract the unsaponifiable fraction three times with an equal volume of a nonpolar solvent like n-hexane or toluene[14].

-

Washing: Combine the organic phases and wash with distilled water until the aqueous phase is neutral.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

B. Derivatization

-

Reagent Preparation: Use a silylation reagent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v)[15].

-

Reaction: Re-dissolve the dry sterol extract in a small volume of pyridine (B92270) or another appropriate solvent. Add the silylation reagent and incubate at 60-70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers[15].

-

Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitution: Re-dissolve the derivatized sample in n-hexane for GC-MS analysis.

C. GC-MS Analysis

-

Instrumentation: Use a GC system equipped with a mass spectrometer (e.g., Thermo ISQ 7000) and a capillary column suitable for sterol analysis (e.g., TG-5MS, 30m x 0.25mm x 0.25µm)[14].

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

GC Conditions (Example):

-

Injector Temperature: 260-280°C

-

Oven Program: Initial temperature 150°C for 5 min, ramp at 5-10°C/min to 320°C, hold for 10 min[16].

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Quantification: Identify spinasterol based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., 5α-cholestane) and a calibration curve prepared with a pure spinasterol standard.

Protocol 2: Heterologous Expression and Functional Assay of a Plant Sterol Biosynthetic Enzyme

This protocol outlines the expression of a plant membrane-bound enzyme, such as a sterol methyltransferase or desaturase, in a yeast system and a subsequent in vitro assay. A yeast strain deficient in the orthologous enzyme is often used to reduce background activity.

A. Heterologous Expression in Yeast

-

Gene Cloning: Amplify the full-length coding sequence of the target enzyme from plant cDNA and clone it into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., an erg mutant relevant to the enzyme's function) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, pellet the cells, wash, and resuspend them in a selective medium containing galactose instead of glucose. Incubate for 16-24 hours.

-

Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the pellet in a lysis buffer containing protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.

-

Isolation: Centrifuge the lysate at low speed to remove cell debris. Then, centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound enzymes.

-

Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., phosphate (B84403) buffer with glycerol) and determine the protein concentration.

B. In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture in a microfuge tube containing:

-

Microsomal protein (50-200 µg).

-

Buffer (e.g., potassium phosphate, pH 7.4).

-

Required cofactors (e.g., 1 mM NADH or NADPH for desaturases; S-adenosyl-L-[methyl-14C]methionine for SMTs)[10].

-

Substrate (e.g., the appropriate Δ7-sterol for a desaturase, or 24-methylenelophenol for SMT2), often dissolved in a detergent like Triton X-100 to ensure solubility.

-

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification, followed by extraction of the sterol products with n-hexane as described in Protocol 1.

-

Analysis: Analyze the extracted sterols. If a radiolabeled substrate was used, the products can be separated by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quantified by liquid scintillation counting. For non-radiolabeled assays, product formation can be quantified by GC-MS.

Protocol 3: Subcellular Localization of a Biosynthetic Enzyme using Fluorescent Protein Tagging

This protocol details how to visualize the location of a spinasterol biosynthetic enzyme within a plant cell using fusion to a fluorescent protein like Green Fluorescent Protein (GFP).

A. Construct Generation

-

Cloning: Amplify the full-length coding sequence of the target enzyme, ensuring the stop codon is removed.

-

Fusion: Clone the sequence in-frame with a fluorescent protein (e.g., GFP, YFP) in a plant expression vector. The fluorescent tag can be at the N- or C-terminus; the choice may depend on the specific protein to avoid disrupting targeting signals or catalytic domains[17].

-

Vector: The vector should contain a suitable promoter for expression in plants (e.g., Cauliflower Mosaic Virus 35S promoter for constitutive expression).

B. Plant Transformation

-

Method: Use a transient expression system for rapid results. Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves is a common method. Alternatively, create stably transformed plants (e.g., Arabidopsis thaliana) via floral dip transformation.

-

Co-transformation (Optional): To confirm localization to a specific organelle, co-transform the construct with a known organelle marker fused to a different colored fluorescent protein (e.g., an ER marker tagged with mCherry)[18].

C. Confocal Microscopy

-

Sample Preparation: Excise a small section of the transformed leaf tissue and mount it in water on a microscope slide.

-

Imaging: Visualize the fluorescent signal using a laser-scanning confocal microscope.

-

Excitation/Emission: Use appropriate laser lines and emission filters for the specific fluorescent protein(s) used (e.g., 488 nm excitation and 500-530 nm emission for GFP).

-

Analysis: The pattern of fluorescence will reveal the subcellular compartment where the fusion protein is located (e.g., a reticulate network for the Endoplasmic Reticulum)[11]. Co-localization with an organelle marker will confirm the location.

Conclusion and Future Perspectives

The biosynthesis of spinasterol is a complex, highly regulated process integral to plant growth and development. This guide has detailed the enzymatic cascade from primary metabolites to the final sterol product, highlighting the key roles of enzymes such as cycloartenol synthase, sterol methyltransferases, and sterol desaturases. The provided quantitative data and experimental protocols offer a robust framework for researchers aiming to investigate this pathway further.

Future research will likely focus on elucidating the precise regulatory mechanisms that control the flux through the spinasterol pathway, including transcriptional regulation of the biosynthetic genes and post-translational modification of the enzymes. A deeper understanding of the structure-function relationships of these enzymes, particularly the membrane-bound components, will be crucial. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the targeted engineering of crops with enhanced levels of spinasterol and other valuable phytosterols (B1254722) for improved human health and nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 3. Heterologous Expression of Membrane Proteins: Choosing the Appropriate Host | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional analysis of tomato sterol C22 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and Biochemical Features of Spinasterol and Schottenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Subcellular Dynamics of Sterol Methyltransferases Clarifies Defective Cell Division in smt2 smt3, a C-24 Ethyl Sterol-Deficient Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.igem.org [static.igem.org]

- 15. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Fusion with fluorescent proteins for subcellular localization of enzymes involved in plant alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Subcellular Localization in Plant - Creative Biogene [creative-biogene.com]

Chemical structure and properties of α-spinasterol

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of a Promising Phytosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of α-spinasterol, a phytosterol with significant therapeutic potential. The document covers its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its anti-inflammatory, anti-diabetic, and neuroprotective effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical Structure and Physicochemical Properties

αthis compound, also known as 5α-stigmasta-7,22-dien-3β-ol, is a C29 phytosterol.[1] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and a double bond between C-7 and C-8, and another in the side chain at C-22.[2][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[3] |

| Molecular Formula | C₂₉H₄₈O[1][2] |

| Molecular Weight | 412.69 g/mol [1][2] |

| CAS Number | 481-18-5[1][2] |

Physicochemical Data

| Property | Value |

| Melting Point | 168-169 °C[4] |

| Boiling Point | 500.0 ± 44.0 °C at 760 mmHg[4] |

| Density | 1.0 ± 0.1 g/cm³[4] |

| Solubility | Water: 3.4e-05 g/L; Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (B129727) (heated)[5][6] |

| Optical Rotation | [α]D²⁵ -3.6° (c = 2.8 in chloroform)[6] |

| logP | 7.46[5] |

Pharmacological Properties and Biological Activities

αthis compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. It is known to be orally bioavailable and can cross the blood-brain barrier.[7][8]

Summary of Biological Activities

| Activity | Key Findings | IC₅₀/Effective Dose |

| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes; reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, PGE2).[8][9] | COX-1: 16.17 µM; COX-2: 7.76 µM[8] |

| Antinociceptive | Antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor; reduces postoperative and neuropathic pain.[10] | TRPV1: 1.4 µM |

| Anti-diabetic | Enhances glucose uptake in muscle cells and insulin (B600854) secretion in pancreatic β-cells; improves hyperglycemia.[9][11] | - |

| Anticonvulsant | Elevates the seizure threshold in various acute seizure models in mice.[12] | 0.1-1 mg/kg (i.p. in mice)[13] |

| Antidepressant | Exerts anti-immobility effects in the forced swim test in mice.[14] | 1-2 mg/kg (i.p. in mice)[13] |

| Antibacterial | Shows activity against various bacteria, including E. coli and S. aureus.[8] | MIC for E. coli: 0.13 nM[8] |

Key Signaling Pathways

αthis compound modulates several key signaling pathways to exert its therapeutic effects. The most well-documented are the NF-κB and Nrf2/HO-1 pathways, which are central to the inflammatory and antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

αthis compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It achieves this by reducing the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a downstream reduction in the expression of pro-inflammatory genes.

Activation of the Nrf2/HO-1 Signaling Pathway

αthis compound also exerts antioxidant effects by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][16]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Isolation and Purification of αthis compound

A common method for isolating αthis compound involves extraction from plant sources followed by chromatographic separation.

Protocol:

-

Extraction: Dried and powdered plant material (e.g., 1.17 kg of Achyranthes aspera roots) is extracted three times with methanol (12 L) at 60°C for 2 hours.[13]

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 60°C to yield a crude extract.[13]

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The active fraction (e.g., the n-hexane fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.[2]

-

Purification: The sub-fraction containing αthis compound is further purified by methods such as recrystallization from a suitable solvent (e.g., methanol) to obtain the pure compound.[2]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of αthis compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of αthis compound (e.g., 1-5 µM) for a specified time (e.g., 1 hour) before stimulation.[13]

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.[13]

-

Incubation: The cells are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of inhibition of NO production by αthis compound is calculated relative to the LPS-stimulated control group.

In Vitro Anti-diabetic Activity: Glucose Uptake Assay

This assay assesses the effect of αthis compound on glucose uptake in a relevant cell line, such as C2C12 myotubes.

Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.

Protocol:

-

Cell Differentiation: C2C12 myoblasts are cultured to confluency and then differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Treatment: Differentiated myotubes are treated with αthis compound at various concentrations for a defined period (e.g., 16 hours).[2]

-

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG).[2] The cells are incubated with 2-NBDG for a short period (e.g., 30 minutes).

-

Fluorescence Reading: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence microplate reader.

-

Data Analysis: The increase in glucose uptake is calculated relative to the untreated control cells.

In Vivo Antinociceptive Activity: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic properties of a compound in animal models.

Animal Model: Male Albino Swiss mice (25-30 g).

Protocol:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days before the experiment.

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Drug Administration: αthis compound is administered to the test group (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are also included.

-

Post-treatment Measurement: The latency to the nociceptive response is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to the baseline or as a percentage of the maximum possible effect (%MPE).

Conclusion

αthis compound is a multifaceted phytosterol with a compelling profile of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, coupled with its favorable pharmacokinetic properties, positions it as a strong candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, diabetes, and neurological conditions. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising natural compound.

References

- 1. α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Beneficial Effects of αthis compound Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antidepressant- and anxiolytic-like activity of αthis compound, a plant derivative with TRPV1 antagonistic effects, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Dual Beneficial Effects of αthis compound Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Acarbose | In vitro anti-diabetic activity and molecular docking studies of Amaranthus cruentus, Amaranthus hybridus and isolated compounds | springermedicine.com [springermedicine.com]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. αthis compound isolated from Achyranthes aspera L. ameliorates inflammation via NF-κB and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. pcbiochemres.com [pcbiochemres.com]

Unveiling the Therapeutic Potential of Spinasterol: A Technical Guide

Introduction

Spinasterol, a phytosterol found in a variety of plant sources including spinach, cucumber, and pumpkin seeds, has emerged as a compound of significant interest in pharmacological research.[1][2][3] Its diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-diabetic and neuroprotective effects, position it as a promising candidate for the development of novel therapeutics.[1][2][4] This technical guide provides an in-depth overview of the pharmacological properties of spinasterol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Properties

Spinasterol has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[1] Its mechanisms of action include the inhibition of key inflammatory mediators and the modulation of intracellular signaling cascades.[5]

Quantitative Anti-inflammatory Data

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vitro | Nitric Oxide (NO) Production | Inhibition | IC50: 21.59 µg/mL (crude extract) | RAW 264.7 macrophages | [6] |

| In vitro | Prostaglandin E₂ (PGE₂) Production | Suppression | - | BV2 microglia | [7] |

| In vitro | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression | - | BV2 microglia | [7] |

| In vitro | Cyclooxygenase-1 (COX-1) Activity | Inhibition | IC50: ~10-30 µM | In vitro enzyme assay | [8] |

| In vitro | Cyclooxygenase-2 (COX-2) Activity | Inhibition | IC50: ~3-10 µM | In vitro enzyme assay | [8] |

| In vivo | Lipopolysaccharide (LPS)-induced inflammation | Reduction of inflammatory cell infiltration | 0.001-10 mg/kg (i.p. or i.g.) | LPS-injected mice | [1] |

| In vivo | Surgical incision-induced postoperative pain | Reduction of mechanical allodynia and cell infiltration | 0.3 mg/kg (p.o.) | Mice | [8] |

Experimental Protocols

1.2.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of spinasterol on nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluency, the medium is replaced with fresh medium containing various concentrations of spinasterol. The cells are pre-treated for 1 hour.

-

Stimulation: LPS is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without spinasterol) and a negative control group (without LPS) are included.

-

Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of incubation, the supernatant is collected. The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

1.2.2. In Vivo Anti-inflammatory Assay (LPS-induced Peritonitis)

This protocol provides a framework for assessing the anti-inflammatory effects of spinasterol in a mouse model of LPS-induced acute inflammation.

-

Animal Acclimatization: Male C57BL/6 mice (8-12 weeks old) are acclimatized for at least one week before the experiment.

-

Treatment: Mice are randomly divided into groups: a control group, an LPS group, and LPS + spinasterol treatment groups. Spinasterol is administered intraperitoneally (i.p.) or orally (i.g.) at various doses (e.g., 0.001-10 mg/kg) one hour before LPS injection.[1]

-

Induction of Peritonitis: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).

-

Leukocyte Recruitment Analysis: Four hours after LPS injection, mice are euthanized, and the peritoneal cavity is washed with PBS. The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer. Differential cell counts can be performed by cytocentrifugation and staining.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the peritoneal lavage fluid are measured by ELISA.

Signaling Pathways

Spinasterol exerts its anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti-cancer Properties

Spinasterol has demonstrated significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.[9][10]

Quantitative Anti-cancer Data

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| MCF-7 | Breast Cancer | MTT | - | [9][10] |

| MDA-MB-231 | Breast Cancer | MTT | - | [9][10] |

| SKOV-3 | Ovarian Cancer | MTT | - | [9] |

| HeLa | Cervical Cancer | MTT | - | [10] |

| CACO-2 | Colorectal Cancer | Antiproliferative | 57.7 ± 6.81 nM/ml | [3] |

| PC-3 | Prostate Cancer | Cytotoxicity | 2.01 µg/mL | [2] |

| A-549 | Lung Cancer | Cytotoxicity | 1.98 µg/mL (saponin fraction) | [2] |

Experimental Protocols

2.2.1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of spinasterol on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of spinasterol. A vehicle-treated control group is also included.

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

2.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.[11][12][13][14]

-

Cell Treatment: Cells are treated with spinasterol at the desired concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

2.2.3. In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of spinasterol in a mouse xenograft model.[15]

-

Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used.

-

Tumor Implantation: 1 x 10⁶ cancer cells in 0.1 mL of sterile PBS are injected subcutaneously into the flank of each mouse.

-

Treatment Administration: Once the tumors reach a palpable size, mice are randomized into treatment and control groups. Spinasterol is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Signaling Pathways

The anti-cancer activity of spinasterol is associated with the induction of apoptosis, which involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Anti-diabetic Properties

Spinasterol has shown promise in the management of diabetes through various mechanisms, including enhancing glucose uptake and insulin (B600854) secretion.[4][16][17]

Quantitative Anti-diabetic Data

| Assay | Target | Effect | IC50 | Reference |

| Glomerular Mesangial Cell Proliferation | High glucose-induced proliferation | Inhibition | 9.5 pmol/L | [18] |

| α-glucosidase inhibition | α-glucosidase | Inhibition | - | [17] |

Experimental Protocols

3.2.1. In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol is used to assess the effect of spinasterol on glucose uptake in skeletal muscle cells.[17]

-

Cell Differentiation: C2C12 myoblasts are seeded and grown to confluence. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.

-

Treatment: Differentiated myotubes are serum-starved for 2 hours and then treated with various concentrations of spinasterol for a specified time.

-

Glucose Uptake Measurement: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG, for 30 minutes.

-

Fluorescence Measurement: After incubation, cells are washed with cold PBS, and the fluorescence intensity is measured using a fluorescence microplate reader.

-

Analysis: The increase in fluorescence intensity in spinasterol-treated cells compared to untreated controls indicates enhanced glucose uptake.

3.2.2. Insulin Secretion Assay in INS-1 Pancreatic β-Cells

This protocol evaluates the effect of spinasterol on glucose-stimulated insulin secretion.[19][20][21][22]

-

Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 24-well plates. Prior to the assay, they are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) with low glucose (2.8 mM) for 1 hour. Subsequently, they are incubated with KRBH containing low glucose or high glucose (16.7 mM) in the presence or absence of spinasterol for 2 hours.

-

Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an insulin ELISA kit.

-

Analysis: An increase in insulin secretion in the high-glucose group treated with spinasterol compared to the high-glucose control group indicates a potentiation of glucose-stimulated insulin secretion.

Neuroprotective Properties

Spinasterol has demonstrated neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells.[7]

Experimental Protocol

4.1.1. Neuroprotective Viability Assay in SH-SY5Y Cells

This protocol assesses the ability of spinasterol to protect neuronal cells from neurotoxin-induced cell death.[23][24]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Pre-treatment: Cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with various concentrations of spinasterol for 2-4 hours.

-

Toxin Addition: A neurotoxin (e.g., MPP⁺ or 6-OHDA) is added to induce cell death. Control groups with and without the toxin and spinasterol are included.

-

Incubation: The plate is incubated for 24-48 hours.

-

Viability Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) which measures ATP levels, or a fluorescence-based assay (e.g., Calcein AM/EthD-1).

-

Analysis: The percentage of cell viability is calculated, with the toxin-only group normalized to 0% protection and the untreated control to 100% viability. An increase in viability in the spinasterol-treated groups indicates a neuroprotective effect.

Signaling Pathways

The neuroprotective effects of spinasterol are partly attributed to the upregulation of heme oxygenase-1 (HO-1) through the ERK pathway, which helps to counteract oxidative stress.

Spinasterol exhibits a wide range of pharmacological properties that make it a compelling molecule for further investigation and development. Its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects are supported by a growing body of scientific evidence. The detailed experimental protocols and understanding of the involved signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising phytosterol. Further preclinical and clinical studies are warranted to translate these findings into tangible health benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of αthis compound, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular basis of cytotoxicity of αthis compound from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of spinasterol isolated from Pueraria roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. alphathis compound isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dual Beneficial Effects of αthis compound Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 20. diva-portal.org [diva-portal.org]

- 21. Metabolome Response to Glucose in the β-Cell Line INS-1 832/13 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]

- 23. benchchem.com [benchchem.com]

- 24. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - KR [thermofisher.com]

α-Spinasterol: An In-Depth Technical Guide on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: α-Spinasterol, a naturally occurring phytosterol, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory, anti-diabetic, anticancer, and neuroprotective effects. We present a detailed analysis of its impact on key signaling pathways, supported by quantitative data from various in vitro and in vivo studies. Furthermore, this document outlines the experimental protocols utilized in these key studies and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of αthis compound's therapeutic potential.

Core Pharmacological Properties and Mechanisms of Action

αthis compound exerts its therapeutic effects by modulating a variety of cellular processes and signaling pathways. It is a bioavailable nutraceutical that can cross the blood-brain barrier, enabling its action on the central nervous system.[1] The primary mechanisms of action are categorized below.

Anti-inflammatory Effects

αthis compound demonstrates potent anti-inflammatory activity through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes and Mediators: It directly inhibits the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the inflammatory cascade.[2] Additionally, it attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

-

Modulation of Signaling Pathways: αthis compound suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation.[1]

-

TRPV1 Antagonism: It acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation.[2][3]

Anti-diabetic Effects

The anti-diabetic properties of αthis compound are multifaceted and address several aspects of glucose homeostasis:

-

Enhanced Insulin (B600854) Secretion and Sensitivity: It promotes glucose-stimulated insulin secretion from pancreatic β-cells.[4] Furthermore, it improves insulin sensitivity and enhances glucose uptake in skeletal muscle cells.[4][5]

-

Regulation of Glucose Metabolism: The increased glucose uptake is mediated by the upregulation of key proteins in the insulin signaling pathway, including Insulin Receptor Substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), and Glucose Transporter Type 4 (GLUT-4).[4]

-

Diabetic Nephropathy Protection: αthis compound shows significant potential in mitigating the progression of diabetic nephropathy by inhibiting the high glucose-induced proliferation of glomerular mesangial cells.[6]

Anticancer Effects

αthis compound exhibits cytotoxic effects on various cancer cell lines through the following mechanisms:

-

Induction of Apoptosis: It triggers programmed cell death in cancer cells.

-

Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase.

-

Modulation of Key Regulatory Proteins: Its anticancer activity is associated with the overexpression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with the downregulation of cyclin-dependent kinases 4 and 6 (cdk4/6).[7]

Neuroprotective Effects

αthis compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects through:

-

TRPV1 Antagonism: Its antagonism of TRPV1 receptors contributes to its antidepressant-like effects.[3]

-

Anti-inflammatory Action in the CNS: By reducing neuroinflammation, it protects neuronal cells from inflammatory damage.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of αthis compound.

Table 1: Anti-inflammatory and Anti-diabetic Activity

| Parameter | Target | Cell/Animal Model | IC50 / Effect | Reference |

| Enzyme Inhibition | COX-1 | In vitro assay | 16.17 µM | [2] |

| Enzyme Inhibition | COX-2 | In vitro assay | 7.76 µM | [2] |

| Cell Proliferation | Glomerular Mesangial Cells | Rat Glomerular Mesangial Cells | 9.5 pmol/L | [6] |

| Glucose Uptake | - | C2C12 myotubes | Significant increase at 10 µM | [5] |

| Insulin Secretion | - | INS-1 pancreatic β-cells | Significant increase at 10 µM | [4] |

Table 2: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 1.18 µM | [7] |

| MDA-MB-231 | Breast Cancer | 12.82 µM | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to determine the mechanism of action of αthis compound.

Western Blotting for Signaling Protein Expression

This protocol is used to determine the effect of αthis compound on the expression levels of proteins involved in various signaling pathways (e.g., IRS-1, AMPK, GLUT-4).

-

Cell Culture and Treatment: C2C12 or INS-1 cells are cultured to 80-90% confluency and then treated with varying concentrations of αthis compound or vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-IRS-1, anti-phospho-AMPK, anti-GLUT-4) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to quantify apoptosis in cancer cells treated with αthis compound.

-

Cell Treatment: Cancer cell lines (e.g., MCF-7, MDA-MB-231, SKOV-3) are treated with αthis compound at various concentrations for 24-72 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the effect of αthis compound on the cell cycle distribution of cancer cells.

-

Cell Treatment and Fixation: Cancer cells are treated with αthis compound. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

In Vivo Anti-inflammatory Activity in LPS-induced Peritonitis Mouse Model

This model is used to assess the in vivo anti-inflammatory effects of αthis compound.

-

Animal Dosing: Mice are pre-treated with αthis compound (e.g., 0.001-10 mg/kg, i.p. or i.g.) or vehicle control.

-

Induction of Peritonitis: One hour after treatment, peritonitis is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

-

Sample Collection: Several hours after LPS injection, the animals are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal fluid.

-

Analysis: The total and differential leukocyte counts in the peritoneal fluid are determined. The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the fluid are measured by ELISA.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by αthis compound and a typical experimental workflow.

Caption: αthis compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: Anticancer mechanism of αthis compound involving p53, Bax, and cell cycle arrest.

Caption: Anti-diabetic mechanism of αthis compound enhancing glucose uptake and insulin secretion.

Caption: A typical experimental workflow for Western blot analysis of αthis compound's effects.

References

- 1. Pharmacology of αthis compound, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. αthis compound | COX | Antibacterial | TRP/TRPV Channel | TargetMol [targetmol.com]

- 3. Evaluation of the antidepressant- and anxiolytic-like activity of αthis compound, a plant derivative with TRPV1 antagonistic effects, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Beneficial Effects of αthis compound Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alphathis compound isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Evolving Isolation of Spinasterol: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of α-spinasterol, a phytosterol with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and technical protocols associated with this valuable natural compound.

Introduction: The Emergence of a Promising Phytosterol

αthis compound is a stigmastane-type phytosterol first identified in spinach (Spinacia oleracea), from which it derives its name.[1] Structurally similar to cholesterol, phytosterols (B1254722) are integral components of plant cell membranes.[2] Over the years, αthis compound has been isolated from a diverse range of plant sources, including the seeds of pumpkins and watermelons, argan oil, and the roots of Pueraria species.[3][4] Its demonstrated pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects, have made it a subject of intense scientific scrutiny and a promising candidate for nutraceutical and pharmaceutical development.

A Historical Perspective: From Initial Discovery to Modern Chromatography

The journey of spinasterol's isolation is intrinsically linked to the broader history of natural product chemistry and the evolution of separation science.

The Dawn of Discovery (Early 20th Century):

-

Solvent Extraction: Large quantities of plant material were treated with organic solvents like ethanol (B145695) to create a crude extract.[5]

-

Saponification: The extract was then treated with a strong alkali to hydrolyze esters, freeing the sterols.[5]

-

Precipitation and Crystallization: Sterols were often precipitated from the solution using reagents like digitonin, which selectively binds to 3-β-hydroxy steroids.[5] This was followed by repeated crystallizations from various solvents to achieve purification.[5] These early techniques were effective in isolating the compound but were often low-yield and labor-intensive.

The Chromatographic Revolution (Mid-20th Century to Present):

The advent and refinement of chromatographic techniques revolutionized the isolation of natural products, including spinasterol. The timeline of chromatography's development directly impacted the efficiency and purity of isolated phytosterols:

-

Early Column Chromatography (c. 1900s-1930s): Mikhail Tsvet's pioneering work in the early 1900s with adsorption chromatography laid the foundation for modern separation science.[6][7] By the 1930s and 40s, this technique, using stationary phases like calcium carbonate or alumina, was being applied to separate various plant compounds.[6][7]

-

Partition Chromatography (1940s): The invention of partition chromatography by Martin and Synge, for which they received the Nobel Prize in 1952, provided a new and powerful method for separating closely related compounds based on their differential partitioning between two liquid phases.[6]

-

Thin-Layer and Gas Chromatography (1950s): The development of thin-layer chromatography (TLC) and gas chromatography (GC) provided analytical tools to monitor the purity of fractions obtained from column chromatography.[5]

-

High-Performance Liquid Chromatography (HPLC) (1960s-Present): The introduction of HPLC in the late 1960s marked a significant leap forward, allowing for high-resolution separations with much greater speed and efficiency.[8]

Today, the isolation of spinasterol almost exclusively employs a combination of solvent extraction and various chromatographic methods, enabling higher yields and purities from a multitude of plant sources.

Quantitative Data on Spinasterol

The concentration of αthis compound varies significantly depending on the plant source and the specific part of the plant being analyzed. The following tables summarize key quantitative data for αthis compound.

Table 1: Physicochemical Properties of αthis compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₈O | [9] |

| Molar Mass | 412.7 g/mol | [9] |

| Melting Point | 168-169 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (2 mg/mL), chloroform, and petroleum ether. | [4] |

Table 2: Reported Content of αthis compound in Various Plant Sources

| Plant Source | Plant Part | Reported Content (mg/100g of oil/extract) | Reference |

| Cucurbita maxima (Pumpkin) | Seed Oil | 80.93 - 70.53 | [10][11] |

| Pueraria species (Kudzu) | Root | Not explicitly quantified, but identified as an active component. | [3][12][13] |

Detailed Experimental Protocols for Spinasterol Isolation

Modern isolation of spinasterol typically follows a multi-step process involving extraction, fractionation, and purification. The following protocols are representative of current methodologies.

Protocol 1: General Solvent Extraction and Column Chromatography

This protocol is a generalized procedure applicable to various plant materials.

-

Preparation of Plant Material: The plant material (e.g., dried and powdered roots, seeds, or leaves) is subjected to extraction.

-

Solvent Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., n-hexane, ethanol, or ethyl acetate) for 24-72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered material is placed in a Soxhlet apparatus and extracted with an appropriate solvent for several hours.

-

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: The eluate is collected in fractions, and the separation is monitored by TLC.

-

-

Purification: Fractions containing spinasterol (identified by comparison with a standard on TLC) are combined and may be subjected to further purification by re-crystallization from a suitable solvent (e.g., methanol) or by preparative HPLC.

Protocol 2: Isolation of Spinasterol from Pueraria Roots

This protocol is based on the methodology described for the isolation of spinasterol from Pueraria roots.[12][13]

-

Extraction: Dried and powdered Pueraria root material is extracted with 100% ethanol.

-

Fractionation: The ethanol extract is further separated by concentration, filtration, and thin-layer silica gel chromatography.

-

Purification: The fraction containing spinasterol is further purified to yield the isolated compound.

Signaling Pathways Modulated by αthis compound

αthis compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway:

αthis compound has been shown to inhibit inflammation by down-regulating the MAP kinase and NF-κB signaling pathways.

Caption: Anti-inflammatory mechanism of αthis compound.

Anti-Diabetic Signaling Pathway:

The anti-diabetic effects of αthis compound are mediated, in part, through the IRS1/PI3K/Akt signaling pathway and by increasing the expression of PPARγ.

Caption: Anti-diabetic mechanism of αthis compound.

Neuroprotective Signaling Pathway:

αthis compound has demonstrated neuroprotective properties through the regulation of Src kinase and modulation of the ERK/CREB/BDNF pathway.

Caption: Neuroprotective mechanism of αthis compound.

Conclusion and Future Directions

The journey of αthis compound from its initial discovery in spinach to its current status as a promising therapeutic agent is a testament to the advancements in natural product chemistry. The evolution of isolation techniques from classical precipitation and crystallization to sophisticated chromatographic methods has been pivotal in enabling the detailed study of its pharmacological properties. The elucidation of its mechanisms of action through various signaling pathways opens up new avenues for drug development.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Developing more efficient and sustainable "green" extraction and purification methods will be crucial for large-scale production.

-

Quantitative Analysis: A more systematic quantification of spinasterol content across a wider range of plant sources is needed to identify high-yield sources.

-

Clinical Investigations: While preclinical studies are promising, well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of αthis compound in humans.

-

Synergistic Effects: Investigating the potential synergistic effects of spinasterol with other phytochemicals or existing drugs could lead to novel combination therapies.

References

- 1. Spinasterol - Wikipedia [en.wikipedia.org]

- 2. [PDF] Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | Semantic Scholar [semanticscholar.org]

- 3. Pueraria roots: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. History of chromatography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Alphathis compound | C29H48O | CID 5281331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor activity of spinasterol isolated from Pueraria roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spinasterol Derivatives: A Technical Guide to Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinasterol, a naturally occurring phytosterol found in various plant sources, has garnered significant attention in the scientific community due to its diverse pharmacological properties. Its derivatives, synthesized through various chemical modifications, have shown enhanced or novel biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis of spinasterol derivatives and a comprehensive analysis of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Synthesis of Spinasterol Derivatives

The chemical modification of the spinasterol backbone has been a key strategy to explore and enhance its therapeutic potential. A common approach involves the modification of the C-3 hydroxyl group.

General Synthesis of 3-epi-α-spinasterol via Mitsunobu Reaction

One of the key synthetic modifications of αthis compound is the inversion of the stereochemistry at the C-3 position to yield 3-epi-αthis compound. This is often achieved through the Mitsunobu reaction.[1]

Experimental Protocol: Mitsunobu Reaction for 3-epi-αthis compound Synthesis [1][2][3]

-

Reaction Setup: To a solution of αthis compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF), add triphenylphosphine (B44618) (PPh3) (1.5 equivalents) and a suitable acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the esterified intermediate.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a mixture of THF and water to yield 3-epi-αthis compound.

-

Purification: The final product is purified by column chromatography.

Synthesis of Amino and Amide Derivatives

Further derivatization can be achieved by introducing azido, amino, and amide functionalities at the C-3 position of both αthis compound and 3-epi-αthis compound.[1]

Experimental Protocol: Synthesis of Amino and Amide Derivatives [1]

-

Azide (B81097) Formation: The C-3 hydroxyl group can be converted to an azide group using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).

-

Amine Formation: The azide derivative can then be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

-

Amide Synthesis: The synthesized amino derivatives can be further reacted with various carboxylic acids or acid chlorides in the presence of a coupling agent (e.g., DCC, EDC) or a base to form a diverse library of amide derivatives.

Biological Activities of Spinasterol and its Derivatives

Anticancer Activity

Spinasterol and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.

Quantitative Data: Anticancer Activity of Spinasterol and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spinasterol | HeLa (Cervical Cancer) | 22.4 | [4] |

| Spinasterol | HCT116 (Colon Cancer) | 22.4 | [4] |

| Derivative 1 | HCT116 (Colon Cancer) | 22.4 | [4] |

| Derivative 2 | HCT116 (Colon Cancer) | 0.34 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the spinasterol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

Spinasterol and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity of Spinasterol Derivatives

| Derivative | Assay | Effect | Concentration | Reference |

| 3α-8 | Inhibition of CCL17 mRNA expression | Significant | - | [1] |

| 3α-12b | Inhibition of CCL17 mRNA expression | Significant | - | [1] |

| 3α-12c | Inhibition of CCL17 mRNA expression | Significant | - | [1] |

| 3α-8 | Inhibition of CCL22 mRNA expression | Significant | - | [1] |

| 3α-12b | Inhibition of CCL22 mRNA expression | Significant | - | [1] |

| 3α-12c | Inhibition of CCL22 mRNA expression | Significant | - | [1] |

| Schottenol | LPS-induced NO production | Significant reduction | 1 and 2.5 µM | [8] |

| Spinasterol | LPS-induced NO production | Significant reduction | 1 and 2.5 µM | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [9][10][11]

-

Animal Preparation: Use male Wistar rats (150-200 g). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the spinasterol derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [12][13][14]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of spinasterol derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Antimicrobial Activity

Spinasterol has shown synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant in antimicrobial therapy.

Quantitative Data: Antimicrobial Activity of αthis compound in Combination with Ceftiofur [15]

| Microorganism | MIC of Ceftiofur alone (µg/mL) | MIC of Ceftiofur with αthis compound (µg/mL) |

| S. pullorum cvcc533 | 0.25 | 0.0625 |

| S. pneumoniae CAU0070 | 0.125 | 0.03125 |

| E. coli | 0.5 | 0.125 |

| S. aureus | 1 | 0.25 |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [16][17][18]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds (spinasterol derivatives alone or in combination with an antibiotic) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Spinasterol has demonstrated protective effects against neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases. It has been shown to alleviate nerve injury and neurological deficits after ischemic stroke.[19]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

-

Induction of Neurotoxicity: Induce neurotoxicity using agents like 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta peptides for Alzheimer's disease.

-

Compound Treatment: Treat the cells with different concentrations of spinasterol derivatives before, during, or after the addition of the neurotoxic agent.

-

Assessment of Cell Viability: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).

Signaling Pathways

The biological activities of spinasterol and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

Spinasterol and its glycoside derivatives have been shown to inhibit the production of pro-inflammatory mediators by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[19][20]

References

- 1. Synthesis of novel αthis compound derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]